molecular formula C6H12FNO B2980642 ((3R,4S)-3-fluoropiperidin-4-yl)methanol CAS No. 1417789-24-2; 1524707-81-0

((3R,4S)-3-fluoropiperidin-4-yl)methanol

Cat. No.: B2980642
CAS No.: 1417789-24-2; 1524707-81-0
M. Wt: 133.166
InChI Key: UGVSTHXRRQMAJG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3R,4S)-3-fluoropiperidin-4-yl)methanol: is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both fluorine and hydroxyl functional groups in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-fluoropiperidin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Hydroxylation: The hydroxyl group at the 4-position is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ((3R,4S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of 3-fluoropiperidin-4-one.

    Reduction: Formation of 3-fluoropiperidin-4-ylmethane.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: ((3R,4S)-3-fluoropiperidin-4-yl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3R,4S)-3-fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various pharmacological effects.

Comparison with Similar Compounds

  • **(3R,4S)-3-chloropiperidin-4-yl)methanol
  • **(3R,4S)-3-bromopiperidin-4-yl)methanol
  • **(3R,4S)-3-iodopiperidin-4-yl)methanol

Comparison:

    Fluorine vs. Halogens: The fluorine atom in ((3R,4S)-3-fluoropiperidin-4-yl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to other halogens like chlorine, bromine, or iodine.

    Hydroxyl Group: The presence of the hydroxyl group at the 4-position is a common feature among these compounds, contributing to their solubility and reactivity.

Uniqueness: The combination of the fluorine atom and the hydroxyl group in this compound makes it a versatile intermediate with distinct physicochemical properties, setting it apart from other similar compounds.

Properties

CAS No.

1417789-24-2; 1524707-81-0

Molecular Formula

C6H12FNO

Molecular Weight

133.166

IUPAC Name

[(3R,4S)-3-fluoropiperidin-4-yl]methanol

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m0/s1

InChI Key

UGVSTHXRRQMAJG-WDSKDSINSA-N

SMILES

C1CNCC(C1CO)F

solubility

not available

Origin of Product

United States

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